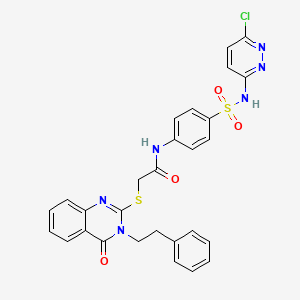

Vegfr-2-IN-30

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H23ClN6O4S2 |

|---|---|

Molecular Weight |

607.1 g/mol |

IUPAC Name |

N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-2-[4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylacetamide |

InChI |

InChI=1S/C28H23ClN6O4S2/c29-24-14-15-25(33-32-24)34-41(38,39)21-12-10-20(11-13-21)30-26(36)18-40-28-31-23-9-5-4-8-22(23)27(37)35(28)17-16-19-6-2-1-3-7-19/h1-15H,16-18H2,(H,30,36)(H,33,34) |

InChI Key |

YUPIIDJKIACQNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NN=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Vegfr-2-IN-30: Mechanism and Role in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Angiogenesis and VEGFR-2

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a fundamental biological process essential for growth, tissue repair, and reproduction.[1] However, this process is also a hallmark of several pathologies, most notably cancer, where tumors induce angiogenesis to secure the supply of oxygen and nutrients required for their growth and metastasis.[1][2]

A central regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2] The VEGF family of ligands and their corresponding receptors (VEGFRs) are pivotal in mediating the complex steps of angiogenesis, including endothelial cell proliferation, migration, survival, and vascular permeability.[3] Among the three main VEGF receptors, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is the primary mediator of the mitogenic, chemotactic, and survival signals in endothelial cells. Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes trans-autophosphorylation on specific tyrosine residues within its cytoplasmic domain, initiating a cascade of downstream signaling pathways. Given its critical role, VEGFR-2 has become a well-established and extensively researched target for the development of anti-angiogenic therapies aimed at inhibiting tumor growth. Small molecule tyrosine kinase inhibitors that target the ATP-binding site of VEGFR-2 are a major class of these therapeutic agents. This guide focuses on a specific compound, Vegfr-2-IN-30, detailing its inhibitory action, effects on angiogenesis, and the methodologies used for its characterization.

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the kinase activity of VEGFR-2. Like many tyrosine kinase inhibitors, it is designed to bind competitively to the ATP-binding site within the catalytic domain of the receptor. By occupying this site, this compound prevents the binding of ATP, thereby blocking the trans-autophosphorylation of the receptor that occurs upon VEGF ligand binding. This inhibition effectively halts the initiation of the downstream signal transduction cascade, preventing the cellular responses crucial for angiogenesis, such as proliferation and migration.

The inhibitory profile of this compound is not entirely specific to VEGFR-2. It also demonstrates activity against other receptor tyrosine kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1), albeit with lower potency. This multi-targeted profile is common among kinase inhibitors and can contribute to a broader anti-tumor effect.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound, providing a clear overview of its biochemical potency and cellular effects.

Table 1: Biochemical Kinase Inhibition

| Target Kinase | IC₅₀ (nM) |

|---|---|

| VEGFR-2 | 66 |

| FGFR1 | 82 |

| EGFR | 98 |

| PDGFR | 180 |

(Data sourced from MedChemExpress)

Table 2: Cellular Activity Profile

| Cell Line / Assay | Concentration | Incubation Time | Effect |

|---|---|---|---|

| UO-31 (Cancer Cell Line) | 10 µM | - | 35% inhibition of cell growth |

| HUVEC (Endothelial Cells) | 10 µg/mL | 72 h | 58.52% inhibition of cell migration |

| UO-31 (Cancer Cell Line) | 5.29 µM | 24 h | Cell cycle arrest at S phase |

| UO-31 (Cancer Cell Line) | 5.29 µM | 24 h | Increase in early apoptotic cells (0.61% to 23.51%) |

| UO-31 (Cancer Cell Line) | 5.29 µM | 24 h | Increase in late apoptotic cells (0.13% to 9.28%) |

| UO-31 (Cancer Cell Line) | 5.29 µM | 24 h | Increased Bax level, decreased Bcl-2 level |

(Data sourced from MedChemExpress)

Visualizing the Mechanism and Workflow

VEGFR-2 Signaling and Point of Inhibition

The following diagram illustrates the primary signaling cascades initiated by VEGFR-2 activation and highlights the point at which this compound exerts its inhibitory effect.

References

Vegfr-2-IN-30: A Technical Guide on Its Effects on Endothelial Cell Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Compound Data: Vegfr-2-IN-30

Available data on the inhibitory activity of this compound is summarized below. It is important to note the absence of specific data on its direct impact on endothelial cell proliferation.

| Parameter | Value | Cell Line/System | Reference |

| VEGFR-2 IC50 | 66 nM | Biochemical Assay | [1] |

| PDGFR IC50 | 180 nM | Biochemical Assay | [1] |

| EGFR IC50 | 98 nM | Biochemical Assay | [1] |

| FGFR1 IC50 | 82 nM | Biochemical Assay | [1] |

| HUVEC Cell Migration | 58.52% inhibition | HUVEC | [1] |

| Concentration | 10 µg/mL | ||

| Incubation Time | 72 h |

Note: The provided data on HUVEC cell migration suggests that this compound is active on endothelial cells. However, direct evidence of its effect on proliferation is currently lacking.

VEGFR-2 Signaling and Proliferation

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of intracellular signaling events that ultimately drive endothelial cell proliferation. A simplified representation of this pathway is depicted below.

References

The Impact of Apatinib on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. A key process within the TME is angiogenesis, the formation of new blood vessels, which is essential for providing tumors with the nutrients and oxygen they need to grow. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, making it a prime target for anti-cancer therapies. Apatinib, a small-molecule tyrosine kinase inhibitor, selectively targets the intracellular ATP binding site of VEGFR-2, effectively blocking downstream signaling pathways and inhibiting angiogenesis.[1][2] This technical guide provides an in-depth overview of the mechanism of action of Apatinib and its multifaceted effects on the tumor microenvironment, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Core Mechanism of Action

Apatinib exerts its anti-tumor effects primarily by inhibiting the autophosphorylation of VEGFR-2, which is a critical step in its activation.[3] This blockade disrupts downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[3][4] By doing so, Apatinib effectively curtails the formation of new blood vessels that tumors rely on for growth and metastasis. Beyond its anti-angiogenic properties, Apatinib has been shown to modulate the tumor immune microenvironment, transforming it from an immunosuppressive to an immune-permissive state.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies investigating the effects of Apatinib on the tumor microenvironment.

Table 1: Effect of Apatinib on Tumor Growth and Angiogenesis in a Lewis Lung Carcinoma (LLC) Mouse Model

| Treatment Group | Dose (mg/kg/day) | Tumor Volume Reduction vs. Control (Day 21) | Microvessel Density (CD31+ area) Reduction vs. Control (Day 14) | Pericyte Coverage (α-SMA+/CD31+ ratio) Increase vs. Control (Day 7) |

| Apatinib (Low Dose) | 60 | Modest Decrease | Significant Decrease | Significant Increase |

| Apatinib (Intermediate Dose) | 120 | Significant Decrease | Data not specified | Data not specified |

| Apatinib (High Dose) | 180 | Greater Decrease than Low Dose | Data not specified | Data not specified |

Data compiled from a study by Zhao et al. (2019) in Cancer Immunology Research.

Table 2: Modulation of the Tumor Immune Microenvironment by Low-Dose Apatinib in an LLC Mouse Model

| Treatment Group | Dose (mg/kg/day) | Change in CD8+ T Cell Infiltration (Day 7) vs. Control | Change in Tumor-Associated Macrophage (TAM) Recruitment (Day 14) vs. Control | Change in Serum TGFβ Levels (Day 14) vs. Control |

| Apatinib (Low Dose) | 60 | Significant Increase | Significant Reduction | Significant Decrease |

Data compiled from a study by Zhao et al. (2019) in Cancer Immunology Research.

Key Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the effects of Apatinib on the tumor microenvironment.

In Vivo Tumor Xenograft Model

-

Cell Line: Lewis Lung Carcinoma (LLC) cells.

-

Animal Model: C57BL/6 mice.

-

Tumor Inoculation: Subcutaneous injection of LLC cells into the flank of the mice.

-

Treatment Regimen: Apatinib administered daily by oral gavage at doses of 50, 60, 120, 150, 180, or 200 mg/kg. Control group receives the vehicle (e.g., CMC).

-

Tumor Measurement: Tumor volume is measured at regular intervals using calipers.

-

Endpoint Analysis: At specified time points, tumors are excised for immunohistochemistry, immunofluorescence, and flow cytometry analysis. Serum may be collected for cytokine analysis.

Immunofluorescence Staining for Vascular Normalization

-

Tissue Preparation: Excised tumors are embedded in OCT compound and snap-frozen.

-

Sectioning: 5-10 µm thick sections are cut using a cryostat.

-

Antibodies:

-

Primary Antibodies: Rat anti-mouse CD31 (for endothelial cells) and Rabbit anti-mouse α-SMA (for pericytes).

-

Secondary Antibodies: Fluorescently-labeled goat anti-rat and goat anti-rabbit antibodies.

-

-

Staining Procedure:

-

Fix tissue sections in cold acetone.

-

Block non-specific binding with a blocking buffer (e.g., containing BSA and goat serum).

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with secondary antibodies.

-

Mount with a DAPI-containing mounting medium.

-

-

Imaging and Analysis: Images are captured using a fluorescence microscope. Vascular density is quantified by measuring the CD31-positive area, and pericyte coverage is determined by the ratio of α-SMA-positive area to CD31-positive area.

Flow Cytometry for Immune Cell Infiltration

-

Tumor Digestion: Excised tumors are mechanically minced and enzymatically digested (e.g., with collagenase and DNase) to obtain a single-cell suspension.

-

Antibody Staining: Cells are stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, F4/80 for macrophages).

-

Data Acquisition: Stained cells are analyzed using a flow cytometer.

-

Data Analysis: The percentage and absolute number of different immune cell populations within the tumor are quantified using analysis software.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Apatinib and a typical experimental workflow.

Caption: Apatinib's mechanism of action on the VEGFR-2 signaling pathway.

Caption: A typical experimental workflow for preclinical evaluation of Apatinib.

Impact on the Tumor Immune Microenvironment

Apatinib's influence extends beyond its anti-angiogenic effects to the intricate network of immune cells within the TME. By normalizing tumor vasculature, Apatinib can alleviate hypoxia, a condition known to promote an immunosuppressive environment. Studies have shown that low-dose Apatinib can increase the infiltration of cytotoxic CD8+ T cells into the tumor, which are critical for anti-tumor immunity. Concurrently, it reduces the recruitment of tumor-associated macrophages (TAMs), particularly the M2-like phenotype that supports tumor growth and suppresses immune responses. Apatinib has also been observed to decrease the levels of immunosuppressive cytokines such as TGFβ. This remodeling of the TME from "cold" (immunosuppressed) to "hot" (immuno-active) provides a strong rationale for combining Apatinib with immunotherapies like PD-1/PD-L1 checkpoint inhibitors, with studies showing synergistic anti-tumor effects.

Conclusion

Apatinib is a potent VEGFR-2 inhibitor that demonstrates significant anti-tumor activity through a dual mechanism: the direct inhibition of angiogenesis and the favorable modulation of the tumor immune microenvironment. The quantitative data from preclinical studies consistently show its efficacy in reducing tumor growth and vascularity while promoting an anti-tumor immune response. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers designing studies to further investigate the effects of Apatinib and similar targeted therapies. The visualization of its signaling pathways and experimental workflows offers a clear understanding of its mechanism and evaluation process. For drug development professionals, the compelling preclinical and clinical evidence for Apatinib's role in overcoming the immunosuppressive TME highlights its potential as a combination partner for immunotherapies, a strategy that holds great promise for improving patient outcomes in a variety of solid tumors.

References

- 1. Apatinib as first-line treatment in patients with advanced hepatocellular carcinoma: a phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]

- 4. Apatinib induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Vegfr-2-IN-30: A Technical Overview of a Novel Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis by promoting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] Consequently, the inhibition of VEGFR-2 signaling has emerged as a promising strategy in cancer therapy.[3][4] Vegfr-2-IN-30 is a novel small molecule inhibitor of VEGFR-2 that has demonstrated potential as an anti-cancer agent through its anti-proliferative, anti-angiogenic, and apoptotic effects. This technical guide provides a comprehensive overview of the available preclinical data on this compound.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting the kinase activity of VEGFR-2. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[5] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. By blocking the ATP-binding site of the VEGFR-2 kinase domain, this compound inhibits its autophosphorylation and subsequent activation of these downstream signaling events, thereby disrupting tumor angiogenesis.

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against VEGFR-2 and other related kinases. Furthermore, it has shown significant anti-proliferative and anti-angiogenic effects in cell-based assays.

Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases.

| Kinase | IC50 (nM) |

| VEGFR-2 | 66 |

| PDGFR | 180 |

| EGFR | 98 |

| FGFR1 | 82 |

| Data sourced from MedChemExpress. |

Cellular Activity

The effects of this compound on cancer and endothelial cells are detailed below.

| Cell Line | Assay | Concentration | Effect |

| UO-31 (Renal Cancer) | Cell Growth | 10 µM | 35% inhibition |

| HUVEC (Endothelial) | Cell Migration | 10 µg/mL (72 h) | 58.52% inhibition |

| Data sourced from MedChemExpress. |

Experimental Protocols

While the specific protocols for generating the data on this compound are not publicly available, this section provides detailed, representative methodologies for the key experiments cited. These protocols are based on standard laboratory practices.

VEGFR-2 Kinase Assay (Representative Protocol)

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compound (this compound)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

In a 384-well plate, add the VEGFR-2 enzyme, the peptide substrate, and the diluted compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Cell Viability Assay (MTT Assay - Representative Protocol)

This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Reagents and Materials:

-

UO-31 renal cancer cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

-

Procedure:

-

Seed UO-31 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

-

HUVEC Migration Assay (Wound Healing Assay - Representative Protocol)

This assay evaluates the effect of a compound on the migration of endothelial cells.

-

Reagents and Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

This compound

-

6-well plates

-

Pipette tips for creating the "wound"

-

-

Procedure:

-

Seed HUVECs in 6-well plates and grow them to a confluent monolayer.

-

Create a scratch (wound) in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or vehicle control.

-

Capture images of the wound at 0 hours and after a specified time (e.g., 24-72 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure.

-

Figure 2: Generalized experimental workflow for the preclinical evaluation of this compound.

Apoptotic Effects and Cell Cycle Arrest

This compound has been shown to induce apoptosis and cause cell cycle arrest in cancer cells, further contributing to its anti-tumor activity.

| Cell Line | Assay | Concentration | Effect |

| UO-31 (Renal Cancer) | Cell Cycle Analysis | 5.29 µM (24 h) | Arrest at S-phase |

| UO-31 (Renal Cancer) | Apoptosis (Annexin V/PI) | 5.29 µM (24 h) | Induction of early and late apoptosis |

| UO-31 (Renal Cancer) | Western Blot | 5.29 µM (24 h) | Increased Bax levels, decreased Bcl-2 levels |

| Data sourced from MedChemExpress. |

The induction of apoptosis is a critical mechanism for many anti-cancer drugs. This compound promotes apoptosis by modulating the expression of key regulatory proteins, Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).

Figure 3: Logical relationship of this compound's effects on apoptosis and the cell cycle.

Conclusion and Future Directions

The available preclinical data indicate that this compound is a potent inhibitor of VEGFR-2 with significant anti-proliferative and anti-angiogenic activity in vitro. Its ability to induce apoptosis and cell cycle arrest in cancer cells further underscores its potential as a therapeutic agent.

However, a notable limitation in the current understanding of this compound is the absence of publicly available in vivo data. Further studies in animal models are crucial to evaluate its efficacy, pharmacokinetics, and safety profile in a physiological setting. The development of this compound will depend on the outcomes of these future in vivo investigations. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information as it becomes available.

References

- 1. researchgate.net [researchgate.net]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance - Arabian Journal of Chemistry [arabjchem.org]

In vitro characterization of Vegfr-2-IN-30

An in-depth technical guide on the in vitro characterization of Vegfr-2-IN-30 for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in the process of angiogenesis, which is critical for tumor growth and metastasis.[1][2][3][4] As a receptor tyrosine kinase (RTK), VEGFR-2's activation through ligand binding initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[5] this compound also demonstrates inhibitory activity against other kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Fibroblast Growth Factor Receptor 1 (FGFR1). This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and cellular activities, and provides standardized protocols for its evaluation.

Biochemical Profile of this compound

The primary biochemical activity of this compound is the direct inhibition of kinase activity. Its potency and selectivity have been quantified through in vitro kinase assays.

Kinase Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The IC50 values for this compound against a panel of kinases are summarized below.

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 66 |

| FGFR1 | 82 |

| EGFR | 98 |

| PDGFR | 180 |

| Table 1: Inhibitory activity of this compound against various receptor tyrosine kinases. Data sourced from MedchemExpress. |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a representative enzyme-linked immunosorbent assay (ELISA) method to determine the IC50 value of a compound against VEGFR-2.

Objective: To quantify the dose-dependent inhibition of VEGFR-2 kinase activity by this compound.

Materials:

-

Recombinant human VEGFR-2 kinase domain.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

96-well microplates.

-

ATP (Adenosine triphosphate).

-

Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Stop solution (e.g., 2 N H2SO4).

-

This compound (serial dilutions).

Procedure:

-

Plate Coating: Coat a 96-well plate with the Poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Compound Addition: Prepare serial dilutions of this compound in kinase buffer. Add the diluted compound or vehicle control (e.g., DMSO) to the wells.

-

Kinase Reaction: Add the recombinant VEGFR-2 enzyme to the wells. Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km for VEGFR-2).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction and wash the plates. Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour at room temperature.

-

Signal Development: Wash the plates again. Add TMB substrate and incubate in the dark until a blue color develops.

-

Measurement: Stop the color development by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Characterization of this compound

The anti-cancer effects of this compound are evaluated through a series of cell-based assays that measure its impact on cell proliferation, migration, cell cycle progression, and apoptosis.

Summary of In Vitro Cellular Effects

| Assay Type | Cell Line | Concentration | Duration | Result |

| Cell Growth Inhibition | UO-31 | 10 µM | - | 35% inhibition of cell growth. |

| Cell Migration Inhibition | HUVEC | 10 µg/mL | 72 h | Inhibited cell migration. |

| Cell Cycle Arrest | UO-31 | 5.29 µM | 24 h | Arrested cells at the S-phase. |

| Apoptosis Induction | UO-31 | 5.29 µM | 24 h | Increased early (23.51%) and late (9.28%) apoptotic cells. |

| Apoptotic Marker Modulation | UO-31 | 5.29 µM | 24 h | Increased Bax and active Caspase-3 levels; decreased Bcl-2 level. |

| Table 2: Summary of the observed cellular activities of this compound. |

Experimental Protocols: Cellular Assays

Objective: To assess the effect of this compound on the proliferation of cancer cells.

Procedure:

-

Cell Seeding: Seed cells (e.g., UO-31) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm. The absorbance is directly proportional to the number of viable cells.

Objective: To evaluate the effect of this compound on the migration of endothelial cells (e.g., HUVEC).

Procedure:

-

Monolayer Culture: Grow cells to a confluent monolayer in a 6-well plate.

-

Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of this compound.

-

Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).

-

Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Objective: To determine the effect of this compound on cell cycle progression.

Procedure:

-

Treatment: Treat cells (e.g., UO-31) with this compound for a specific duration (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Rehydrate the cells, treat with RNase A, and stain with Propidium Iodide (PI).

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Objective: To quantify the induction of apoptosis by this compound.

Procedure:

-

Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells promptly by flow cytometry.

-

Annexin V-negative/PI-negative: Viable cells.

-

Annexin V-positive/PI-negative: Early apoptotic cells.

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

-

Visualizing Signaling Pathways and Mechanisms

VEGFR-2 Signaling Cascade

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation, activating key downstream pathways that regulate cell proliferation and survival.

Caption: Simplified VEGFR-2 signaling pathways.

In Vitro Characterization Workflow

A logical workflow is essential for the comprehensive in vitro characterization of a kinase inhibitor.

Caption: Workflow for in vitro inhibitor characterization.

Proposed Mechanism of Action of this compound

This compound exerts its anti-cancer effects by inhibiting VEGFR-2 signaling, leading to cell cycle arrest and the induction of apoptosis.

Caption: Mechanism of action for this compound.

References

- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potency of Vegfr-2-IN-30: A Technical Guide to IC50 Value Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) value for Vegfr-2-IN-30, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines the critical VEGFR-2 signaling pathway, presents quantitative data on the inhibitor's potency, and details a representative experimental protocol for IC50 determination, serving as a valuable resource for researchers in oncology and angiogenesis.

Introduction to VEGFR-2 and its Role in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial for tumor growth and metastasis. The binding of its ligand, VEGF-A, to VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][2] Consequently, inhibiting the kinase activity of VEGFR-2 is a well-established therapeutic strategy in oncology.

Quantitative Data: In Vitro IC50 of this compound

This compound has been identified as a potent inhibitor of VEGFR-2. Its inhibitory activity has been quantified through in vitro kinase assays, with the resulting IC50 values summarized below. For comparative purposes, the IC50 values against other related kinases are also presented, providing insight into the inhibitor's selectivity profile.

| Target Kinase | This compound IC50 (nM) |

| VEGFR-2 | 66 |

| PDGFR | 180 |

| EGFR | 98 |

| FGFR1 | 82 |

Data sourced from MedchemExpress[3]

VEGFR-2 Signaling Pathway

The activation of VEGFR-2 by VEGF-A triggers a complex network of intracellular signaling pathways, primarily the PLCγ-PKC-MAPK and the PI3K-Akt pathways. These cascades ultimately lead to the cellular responses required for angiogenesis.

VEGFR-2 signaling cascade upon ligand binding.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay for IC50 Determination

The following protocol outlines a general procedure for determining the IC50 value of this compound against VEGFR-2 using a luminescence-based kinase assay. This method quantifies the amount of ADP produced in the kinase reaction, which is then converted to a light signal.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a generic kinase substrate

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 384-well microplates

-

Plate-reading luminometer

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 10-fold dilutions.

-

Assay Plate Preparation: Add a small volume (e.g., 2.5 µL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor) for 100% kinase activity and wells without the kinase for background luminescence.

-

Enzyme and Substrate Addition: Prepare a solution containing the recombinant VEGFR-2 kinase and the poly(Glu, Tyr) substrate in the kinase assay buffer. Add this mixture (e.g., 5 µL) to all wells of the assay plate.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer (e.g., 2.5 µL) to all wells. The final ATP concentration should be at or near the Km value for VEGFR-2.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

ADP Detection:

-

Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to all wells to convert the ADP generated to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence intensity in each well using a microplate reader.

Data Analysis:

-

Subtract the background luminescence (wells with no enzyme) from all readings.

-

Normalize the data by setting the "no inhibitor" control as 100% activity and a "no enzyme" or "maximum inhibition" control as 0% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the experimental workflow for determining the IC50 value of a kinase inhibitor.

A generalized workflow for in vitro IC50 determination.

Conclusion

The in vitro kinase assay is an indispensable tool for the characterization of enzyme inhibitors like this compound. The determination of its IC50 value provides a quantitative measure of its potency against VEGFR-2, a critical parameter in the early stages of drug discovery and development. The methodologies and data presented in this guide serve as a foundational resource for researchers working to advance novel anti-angiogenic therapies.

References

Vegfr-2-IN-30 and S-Phase Cell Cycle Arrest: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "Vegfr-2-IN-30" is not available in the public domain as of the last update. This guide will provide a comprehensive overview of the established mechanisms by which Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibition can induce S-phase cell cycle arrest, using illustrative data from known VEGFR-2 inhibitors that exhibit this effect. This document is intended for researchers, scientists, and drug development professionals.

Introduction to VEGFR-2 and Cell Cycle Progression

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Upon binding its ligand, primarily VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K/Akt pathways, are pivotal in promoting endothelial cell proliferation, survival, and migration.[1][2]

The cell cycle is a tightly regulated process that governs cell division. It consists of four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The transition between these phases is controlled by cyclins and cyclin-dependent kinases (CDKs). The S-phase is characterized by the replication of the cell's DNA. Disruption of the signaling pathways that drive cell cycle progression can lead to cell cycle arrest at specific checkpoints, providing a therapeutic window for anti-cancer strategies. Inhibition of VEGFR-2 has emerged as a promising approach to halt tumor growth by both preventing angiogenesis and by directly affecting the cancer cell cycle.

Mechanism of S-Phase Arrest by VEGFR-2 Inhibition

Inhibition of VEGFR-2 can lead to S-phase cell cycle arrest through the disruption of key signaling pathways necessary for DNA synthesis and progression from the S-phase to the G2/M phase. The primary mechanisms include:

-

Disruption of MAPK/ERK Signaling: The MAPK/ERK pathway, downstream of VEGFR-2, is crucial for the expression of proteins required for cell cycle progression, including cyclins that are active in the S-phase. Inhibition of VEGFR-2 dampens this pathway, leading to reduced levels of essential S-phase cyclins like Cyclin A and its partner kinase CDK2.

-

Inhibition of PI3K/Akt Pathway: The PI3K/Akt pathway promotes cell survival and proliferation. Its inhibition can lead to the upregulation of CDK inhibitors (CKIs) which can bind to and inactivate cyclin-CDK complexes, thereby halting cell cycle progression.

-

Induction of DNA Damage Response: Some VEGFR-2 inhibitors may induce replicative stress, leading to DNA damage and the activation of the S-phase checkpoint. This checkpoint activation prevents further DNA replication until the damage is repaired, effectively causing an S-phase arrest.

Quantitative Data on Cell Cycle Arrest by VEGFR-2 Inhibitors

The following tables summarize the effects of representative VEGFR-2 inhibitors on the cell cycle, with a focus on S-phase arrest.

Table 1: In Vitro VEGFR-2 Inhibitory Activity and Cytotoxicity

| Compound | Target Cell Line | VEGFR-2 IC50 (µM) | Cytotoxic IC50 (µM) | Reference |

| Compound 2l (Chalcone Derivative) | K562 | 0.42 ± 0.03 | 1.25 | |

| VS 8 | CD133+ CSCs | Not Reported | Not Reported |

Table 2: Effect of VEGFR-2 Inhibitors on Cell Cycle Distribution

| Compound | Concentration (µM) | Cell Line | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control (DMSO) | - | K562 | 48.66 | 43.34 | 8.00 | |

| Compound 2l | 5 | K562 | 53.12 | 43.83 | 3.05 | |

| VS 8 | Not Reported | CD133+ CSCs | Not Reported | S-phase arrest reported | Not Reported |

Note: The data for Compound 2l shows a modest increase in the S-phase population alongside a more significant G1 arrest, suggesting a complex effect on cell cycle progression in K562 cells.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-buffered saline (PBS)

-

70% ethanol, ice-cold

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

Procedure:

-

Cell Harvest: Harvest approximately 1x10^6 cells and wash with PBS. Centrifuge at 300 x g for 5 minutes.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A. Incubate at 37°C for 30 minutes.

-

PI Staining: Add 500 µL of PI staining solution to the cell suspension. Incubate in the dark at room temperature for 15-30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.

BrdU Incorporation Assay for DNA Synthesis

This assay measures the rate of DNA synthesis by detecting the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU).

Materials:

-

BrdU labeling solution (10 µM)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DNase I or HCl for DNA denaturation

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

Procedure:

-

BrdU Labeling: Incubate cells with BrdU labeling solution for a defined period (e.g., 1-2 hours) to allow for incorporation into newly synthesized DNA.

-

Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them.

-

DNA Denaturation: Treat the cells with DNase I or HCl to expose the incorporated BrdU.

-

Immunostaining: Incubate with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.

-

Microscopy: Visualize the cells using a fluorescence microscope. The percentage of BrdU-positive cells represents the proportion of cells actively synthesizing DNA.

Western Blotting for S-Phase Regulatory Proteins

This protocol is used to detect the levels of key proteins involved in S-phase progression, such as Cyclin A and CDK2.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin A, anti-CDK2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin A and CDK2, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

VEGFR-2 Signaling Pathway Leading to Cell Proliferation

Caption: VEGFR-2 signaling cascade promoting cell proliferation.

Experimental Workflow for Cell Cycle Arrest Analysis

Caption: Workflow for investigating cell cycle arrest.

Logical Relationship of this compound Induced S-Phase Arrest

Caption: Mechanism of VEGFR-2 inhibitor induced S-phase arrest.

Conclusion

While specific data for "this compound" is not currently available, the established role of VEGFR-2 in promoting cell proliferation provides a strong rationale for its inhibition as a therapeutic strategy. By disrupting key signaling pathways such as the MAPK/ERK and PI3K/Akt cascades, VEGFR-2 inhibitors can effectively induce cell cycle arrest, including at the S-phase. The experimental protocols and conceptual frameworks presented in this guide offer a robust approach for the investigation and characterization of novel VEGFR-2 inhibitors and their effects on cell cycle progression. Further research into specific inhibitors will undoubtedly provide more detailed insights into their precise mechanisms of action.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Vegfr-2-IN-30 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-30 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. By targeting VEGFR-2, this compound effectively disrupts the signaling pathways that promote endothelial cell proliferation, migration, and survival, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to assess its anti-angiogenic and anti-cancer properties.

Mechanism of Action

This compound is a multi-kinase inhibitor that primarily targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This competitive inhibition prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the initiation of downstream signaling cascades. Key pathways affected include the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which is crucial for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival. In cancer cells, this compound has been shown to induce cell cycle arrest at the S-phase and promote apoptosis.

Diagram of the VEGFR-2 Signaling Pathway and Inhibition by this compound

Caption: Simplified VEGFR-2 signaling cascade and the inhibitory action of this compound.

Data Presentation

Table 1: Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| VEGFR-2 | 66 |

| PDGFR | 180 |

| EGFR | 98 |

| FGFR1 | 82 |

This data is provided by MedChemExpress and has not been independently confirmed.

Table 2: Cellular Activity of this compound in UO-31 Renal Cancer Cells

| Assay | Concentration (µM) | Observation |

| Cell Growth | 10 | 35% inhibition of cell growth |

| Cell Cycle | 5.29 | Arrest at S phase |

| Apoptosis | 5.29 | Induction of early and late apoptosis |

| Protein Expression | 5.29 | Increased Bax, decreased Bcl-2 levels |

This data is provided by MedChemExpress and has not been independently confirmed.

Table 3: Anti-angiogenic Activity of this compound in HUVECs

| Assay | Concentration (µg/mL) | Observation |

| Cell Migration | 10 | 58.52% inhibition of migration |

This data is provided by MedChemExpress and has not been independently confirmed.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder with a molecular weight of 500 g/mol , add 200 µL of DMSO.

-

Vortex thoroughly to ensure the compound is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

Workflow for Cell Viability Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

The next day, prepare serial dilutions of this compound in complete medium from the 10 mM stock. A typical concentration range to test would be 0.01, 0.1, 1, 10, and 100 µM.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

Incubate the plate for 24, 48, or 72 hours at 37°C.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Gently agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of VEGFR-2 Phosphorylation

Materials:

-

HUVECs

-

Endothelial cell growth medium (EGM-2) and basal medium (EBM-2)

-

Recombinant human VEGF-A

-

This compound stock solution

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-phospho-Akt, anti-total Akt, anti-phospho-ERK1/2, anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed HUVECs in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in EBM-2 containing 0.5% FBS for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

-

Immediately place the plates on ice and wash the cells twice with ice-cold PBS.

-

Lyse the cells with 100 µL of lysis buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Endothelial Cell Tube Formation Assay

Materials:

-

HUVECs

-

EGM-2 and EBM-2 media

-

Matrigel® Basement Membrane Matrix, Growth Factor Reduced

-

24-well or 48-well plates

-

This compound stock solution

-

Calcein AM (for fluorescent imaging)

Protocol:

-

Thaw Matrigel on ice overnight at 4°C.

-

Pipette 50-100 µL of cold Matrigel into each well of a pre-chilled 24-well or 48-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in EBM-2 containing 2% FBS at a concentration of 2 x 10^5 cells/mL.

-

Prepare cell suspensions containing different concentrations of this compound (e.g., 0, 10, 100, 1000 nM) and a pro-angiogenic stimulus like VEGF-A (e.g., 50 ng/mL).

-

Gently add 200 µL of the cell suspension to each Matrigel-coated well.

-

Incubate the plate at 37°C for 4-18 hours.

-

Examine the formation of tube-like structures using a phase-contrast microscope.

-

For quantification, capture images and measure parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Cell Cycle Analysis by Flow Cytometry

Materials:

-

Cancer cell line of interest (e.g., UO-31)

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution

-

PBS

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium iodide (PI)/RNase A staining solution

Protocol:

-

Seed 1-2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

Materials:

-

Cancer cell line of interest (e.g., UO-31)

-

Complete cell culture medium

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed and treat cells with this compound as described in the cell cycle analysis protocol.

-

Harvest both adherent and floating cells and collect them by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always consult the relevant product datasheets and safety information before use. The provided data is for illustrative purposes and should be independently verified.

Application Notes and Protocols for Vegfr-2-IN-30 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-30 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, making it a critical target for therapeutic intervention. These application notes provide detailed protocols for utilizing this compound in a variety of in vitro settings to assess its biological activity and mechanism of action.

Quantitative Data Summary

The following table summarizes the effective concentrations and IC50 values of this compound in various in vitro assays.

| Assay Type | Cell Line/Target | Concentration | Duration | Effect |

| Kinase Inhibition | VEGFR-2 | 66 nM (IC50) | N/A | 50% inhibition of kinase activity |

| PDGFR | 180 nM (IC50) | N/A | 50% inhibition of kinase activity | |

| EGFR | 98 nM (IC50) | N/A | 50% inhibition of kinase activity | |

| FGFR1 | 82 nM (IC50) | N/A | 50% inhibition of kinase activity | |

| Cell Growth Inhibition | UO-31 (Renal Cancer) | 10 µM | Not Specified | 35% inhibition of cell growth |

| Cell Migration | HUVEC | 10 µg/mL | 72 hours | Inhibition of cell migration |

| Cell Cycle Arrest | UO-31 (Renal Cancer) | 5.29 µM | 24 hours | Arrests cells at the S phase |

| Apoptosis Induction | UO-31 (Renal Cancer) | 5.29 µM | 24 hours | Induces early and late apoptosis |

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach, refer to the following diagrams.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to characterize the effects of this compound.

VEGFR-2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well plates

-

Plate reader capable of measuring luminescence

Protocol:

-

Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO in kinase assay buffer).

-

Add the recombinant VEGFR-2 kinase and the peptide substrate to each well.

-

Initiate the kinase reaction by adding ATP. The final volume of the reaction should be consistent in all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability of cancer cells.

Materials:

-

UO-31 renal cancer cells (or other relevant cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Spectrophotometer

Protocol:

-

Seed UO-31 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

HUVEC Tube Formation Assay

Objective: To evaluate the anti-angiogenic potential of this compound by assessing its effect on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial cell growth medium (e.g., EGM-2)

-

Matrigel® or other basement membrane extract

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Inverted microscope with a camera

Protocol:

-

Thaw Matrigel® on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound or vehicle control.

-

Seed the HUVECs onto the solidified Matrigel®.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Observe the formation of tube-like structures under an inverted microscope.

-

Capture images of the tube networks.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

-

UO-31 renal cancer cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed UO-31 cells in 6-well plates and allow them to attach.

-

Treat the cells with this compound (e.g., 5.29 µM) or vehicle control for 24 hours.

-

Harvest the cells by trypsinization and wash them with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

UO-31 renal cancer cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed UO-31 cells in 6-well plates.

-

Treat the cells with this compound (e.g., 5.29 µM) or vehicle control for 24 hours.

-

Harvest both the adherent and floating cells and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells based on their fluorescence.

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits. For research use only. Not for use in diagnostic procedures.

Application Notes and Protocols for Vegfr-2-IN-30 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a member of the receptor tyrosine kinase (RTK) family, is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] Dysregulation of VEGFR-2 signaling is strongly associated with tumor growth and metastasis, making it a prime target for anticancer drug development.[1][3][4] Vegfr-2-IN-30 is a potent inhibitor of VEGFR-2 with an IC50 value of 66 nM. It has also been shown to inhibit other receptor tyrosine kinases such as PDGFR, EGFR, and FGFR1 at higher concentrations. This compound arrests cancer cells in the S-phase of the cell cycle and induces both early and late apoptosis.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound and similar compounds. The described methodologies will enable researchers to assess the inhibitory effect of test compounds on VEGFR-2 signaling, cell viability, and angiogenesis-related processes.

Signaling Pathway and Mechanism of Action

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. This compound exerts its inhibitory effect by targeting the kinase activity of VEGFR-2, thereby blocking these downstream signaling events.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes: Detecting p-VEGFR-2 Inhibition by Vegfr-2-IN-30 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing Western blotting to assess the inhibitory effect of Vegfr-2-IN-30 on the phosphorylation of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).

Introduction

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation at specific tyrosine residues within its intracellular domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PI3K/Akt and PLCγ/MAPK pathways, which are critical for endothelial cell proliferation, migration, and survival.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, including cancer, making it a key target for therapeutic intervention.

This compound is a potent inhibitor of VEGFR-2 with a reported IC50 of 66 nM. This small molecule inhibitor is designed to block the kinase activity of VEGFR-2, thereby preventing its autophosphorylation and subsequent downstream signaling. Western blotting is a fundamental technique to qualitatively and quantitatively measure the extent of this inhibition by detecting the levels of phosphorylated VEGFR-2 (p-VEGFR-2) in cell lysates.

VEGFR-2 Signaling Pathway and Inhibition

The binding of VEGF to VEGFR-2 initiates a complex signaling network. The diagram below illustrates the major pathways activated upon VEGFR-2 phosphorylation and the point of inhibition by this compound.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table presents hypothetical data from a Western blot analysis demonstrating the dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound. This data is for illustrative purposes and actual results may vary.

| This compound Conc. (nM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |

| 0 (Vehicle Control) | 1.00 | 0% |

| 10 | 0.88 | 12% |

| 50 | 0.55 | 45% |

| 100 | 0.30 | 70% |

| 250 | 0.15 | 85% |

| 500 | 0.08 | 92% |

Experimental Protocol

This protocol outlines the steps for treating cells with this compound and performing a Western blot to detect p-VEGFR-2.

Cell Culture and Treatment

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for studying angiogenesis and VEGFR-2 signaling.

-

Culture Conditions: Culture HUVECs in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO2.

-

Starvation: To reduce basal receptor phosphorylation, starve the cells in a basal medium (EBM-2) with 0.5% Fetal Bovine Serum (FBS) for 4-6 hours before treatment.[2]

-

Inhibitor Treatment: Pretreat the starved cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM) or a vehicle control (DMSO) for 1-2 hours.[2]

-

VEGF Stimulation: Induce VEGFR-2 phosphorylation by stimulating the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.[2]

Western Blot Protocol for p-VEGFR-2

Caption: A typical workflow for Western blot analysis of p-VEGFR-2.

-

Cell Lysis:

-

Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

For normalization, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control such as GAPDH or β-actin.

-

Quantify the band intensities using densitometry software. The level of p-VEGFR-2 should be normalized to the total VEGFR-2 for each sample.

-

References

Application Notes and Protocols for Vegfr-2-IN-30 Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-30 is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. With an IC50 of 66 nM for VEGFR-2, this compound also exhibits inhibitory activity against other receptor tyrosine kinases such as PDGFR, EGFR, and FGFR1 at higher concentrations.[1] In vitro studies have demonstrated that this compound can induce cell cycle arrest at the S-phase and promote both early and late apoptosis in cancer cells.[1] Furthermore, it has been shown to inhibit the migration of human umbilical vein endothelial cells (HUVEC), a critical process in the formation of new blood vessels.[1] These findings suggest that this compound holds potential as an anti-angiogenic and anti-tumor agent.